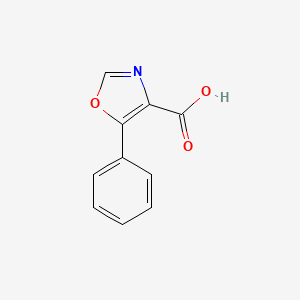
5-Phenyl-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
5-Phenyl-1,3-oxazole-4-carboxylic acid (5-POCA) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. This compound is an important building block for the synthesis of many other organic molecules, and its diverse reactivity makes it a useful tool for organic synthesis. Additionally, 5-POCA has been studied for its potential use in the medical field, as its biochemical and physiological effects have been investigated for potential therapeutic applications.
Applications De Recherche Scientifique
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Various oxazole derivatives have been synthesized and screened for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
For example, Razavi et al. carried out the synthesis of few oxazole derivatives and assessed them as transthyretin (TTR) amyloid fibril inhibitors . Two compounds, 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid, were found to possess the maximum activity .
- Oxazole derivatives have been found to possess antimicrobial properties . They are used in agriculture as herbicides, insecticides, and plant protection agents against diseases caused by bacteria, viruses, and fungi .
- Oxazole derivatives have shown potential as anticancer agents . The specific mechanisms of action, experimental procedures, and outcomes would depend on the specific derivative and cancer type being studied.
- Some oxazole derivatives have demonstrated antitubercular activity . They could potentially be used in the development of new treatments for tuberculosis.
- Oxazole derivatives have been found to have anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs.
- Some oxazole derivatives have shown antidiabetic properties . They could potentially be used in the development of new treatments for diabetes.
Antimicrobial Activity
Anticancer Activity
Antitubercular Activity
Anti-inflammatory Activity
Antidiabetic Activity
Antiobesity and Antioxidant Activity
- Oxazole derivatives have been found to possess antimicrobial properties . They are used in agriculture as herbicides, insecticides, and plant protection agents against diseases caused by bacteria, viruses, and fungi .
- Oxazole derivatives have shown potential as anticancer agents . The specific mechanisms of action, experimental procedures, and outcomes would depend on the specific derivative and cancer type being studied.
- Some oxazole derivatives have demonstrated antitubercular activity . They could potentially be used in the development of new treatments for tuberculosis.
- Oxazole derivatives have been found to have anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs.
- Some oxazole derivatives have shown antidiabetic properties . They could potentially be used in the development of new treatments for diabetes.
Antimicrobial Activity
Anticancer Activity
Antitubercular Activity
Anti-inflammatory Activity
Antidiabetic Activity
Antiobesity and Antioxidant Activity
Propriétés
IUPAC Name |
5-phenyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKDIKJSGDVSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379967 | |
| Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3-oxazole-4-carboxylic acid | |
CAS RN |
99924-18-2 | |
| Record name | 5-phenyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




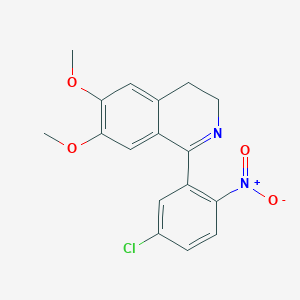
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)
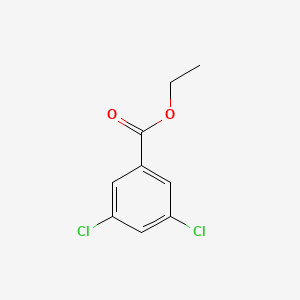
![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)
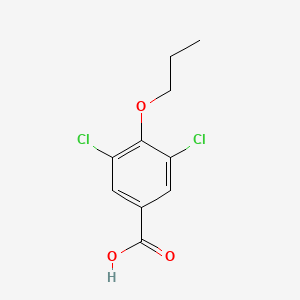
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)
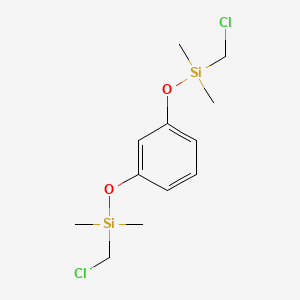
![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)
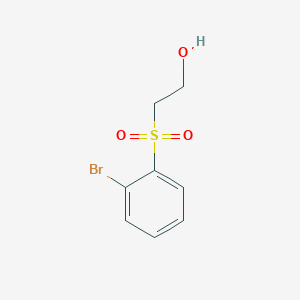
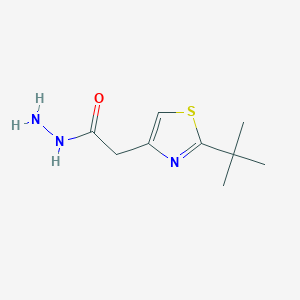
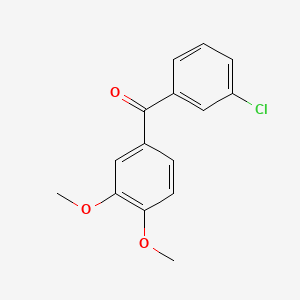
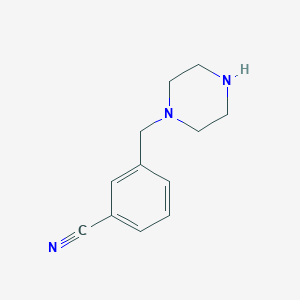
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)